

Biperiden safety profile and common side effects

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Compound Focus: Biperiden

CAS No.: 514-65-8

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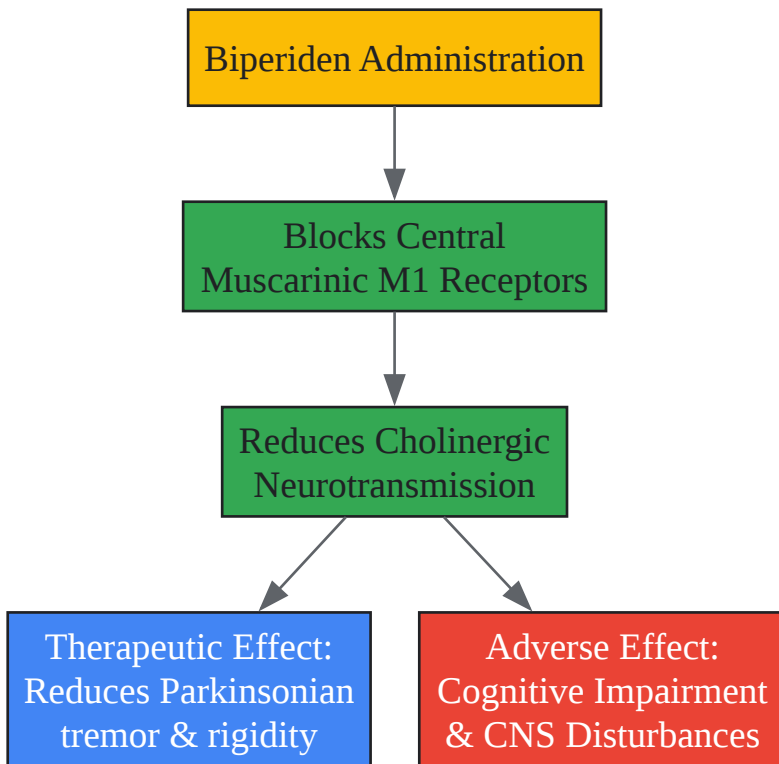
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Mechanism of Action & Cognitive Impact

Biperiden is a **muscarinic acetylcholine receptor antagonist**, with a prominent blocking effect on the **M1 receptor** subtype, which is predominant in the brain [1] [2]. Its therapeutic effect in Parkinson's disease comes from restoring the balance between acetylcholine and dopamine in the basal ganglia [3] [4].

This central anticholinergic action is also responsible for significant cognitive side effects. **Biperiden** can dose-dependently impair episodic memory, immediate recall, motor learning, and visual-spatial performance [1]. In research settings, a single 2 mg dose has been shown to cause broad cognitive declines, while effects at 4 mg can reduce auditory memory formation [1]. These effects make it a tool for modeling cholinergic dysfunction in experimental studies.

The diagram below illustrates this core mechanism and its primary consequences.



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Experimental Data on Side Effect Incidence

The following table consolidates quantitative and qualitative safety data from clinical observations and studies, which is crucial for risk-benefit assessment.

Aspect	Details & Incidence
Dosage & Administration	Parkinson's disease: Start at 2 mg 3-4 times daily; max 16 mg/day [5] [6].
Extrapyramidal reactions:	2 mg 1-3 times daily [5] [7].
Central Anticholinergic Syndrome	Symptoms include dilated pupils, warm/dry skin, flushed face, fever, dry mouth, tachycardia, delirium, agitation, hallucinations, seizures, and memory loss [8]. Can progress to stupor, coma, or cardiorespiratory arrest [8].
Geriatric Vulnerability	Elderly patients are more likely to experience confusion, delirium, and memory impairment [1] [9]. Elderly men are at higher risk for complications from urinary retention due to age-related prostate issues [7].
Contraindications	Narrow-angle glaucoma [5] [6], bowel obstruction or megacolon [5] [6], known hypersensitivity to biperiden [6], and myasthenia gravis [5].
Hepatotoxicity Profile	

Biperiden is an **unlikely cause of clinically apparent liver injury** (Likelihood score: E). It has not been associated with serum enzyme elevations or significant liver injury in clinical use [10]. |

Key Considerations for Research & Development

For professionals in drug development, the following points are particularly relevant:

- **Abuse Potential:** Cases of dependence and abuse have been reported, particularly among polydrug users and patients with schizophrenia, with some individuals using 30–50 mg daily [1].
- **Use in Special Populations:**
 - **Pregnancy & Lactation:** Classified as **FDA Pregnancy Category C**. Animal studies show no embryo-fetotoxicity, but insufficient data exists in pregnant women. It is found in breast milk and may decrease milk production; use during lactation is not recommended [9] [6].
 - **Pediatric & Geriatric Use:** Safety and efficacy in children are not established [7] [6]. Geriatric patients require caution due to heightened sensitivity to CNS and peripheral side effects [7] [1].
- **Drug Interactions:** Concomitant use with other CNS depressants (alcohol, sedatives) can cause additive effects [7] [6]. Using other drugs with anticholinergic properties (e.g., tricyclic antidepressants, some antihistamines) can intensify adverse effects [5] [9].

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